N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to specific sites on proteins, leading to changes in their activity or function. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(METHYLSULFANYL)PHENYL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE: shares similarities with other tetrazole-containing compounds and those with methylsulfanyl groups.
Tetrazole derivatives: Known for their stability and potential biological activity.
Methylsulfanyl compounds: Often exhibit unique chemical reactivity and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring with methylsulfanyl groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-24-13-9-7-12(8-10-13)17-19-21-22(20-17)11-16(23)18-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJLBILUUCJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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